1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide
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Overview
Description
1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused to a pyridazine ring, makes it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
The synthesis of 1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide involves multiple steps, starting from readily available starting materials The synthetic route typically includes the formation of the triazole ring, followed by the fusion with the pyridazine ringReaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings .
Scientific Research Applications
1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
Similar compounds to 1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide include other triazolopyridazines and triazolothiadiazines. These compounds share structural similarities but differ in their specific substituents and biological activities. For example:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: Known for their anticancer and antimicrobial activities.
1,2,4-triazolo[4,3-a]quinoxalines: Studied for their DNA intercalation properties and potential as anticancer agents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H23F3N6O |
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Molecular Weight |
432.4 g/mol |
IUPAC Name |
1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C21H23F3N6O/c1-13(2)19-27-26-17-9-10-18(28-30(17)19)29-11-3-4-14(12-29)20(31)25-16-7-5-15(6-8-16)21(22,23)24/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,25,31) |
InChI Key |
QAJYFNJYFIOFEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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